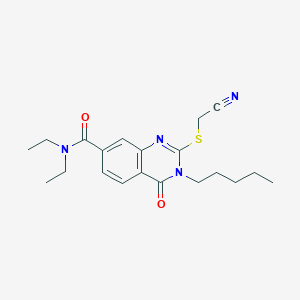

2-((cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. Quinazoline derivatives have been studied for their potential medicinal properties, including anticancer and antimicrobial activities .

Synthesis Analysis

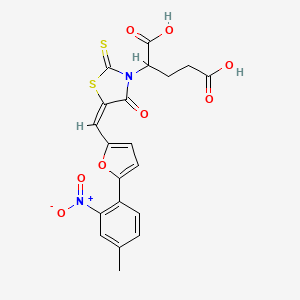

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazoline core, followed by various functional group transformations to introduce the cyanomethylthio, diethyl, oxo, and pentyl groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, with various substituents attached at specific positions. These substituents include a cyanomethylthio group, a diethyl group, an oxo group, and a pentyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a range of reactions, including nucleophilic substitutions, eliminations, and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

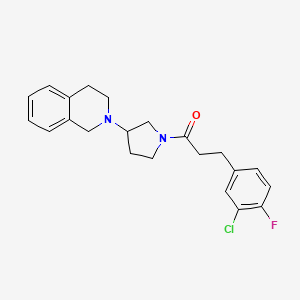

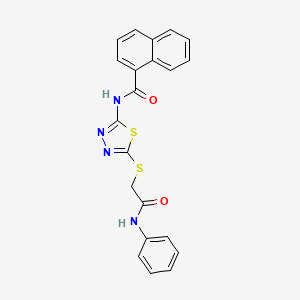

The synthesis of compounds related to "2-((cyanomethyl)thio)-N,N-diethyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide" has been explored through various methodologies. For instance, transamidation of thioamides with 2-aminoethanol followed by cyclodehydrosulfurisation has been used for the efficient synthesis of 2-oxazolines, showcasing a general applicability of this protocol in generating related compounds (Goud & Pathak, 2012). Additionally, the synthesis of propane-bis(thioamide) from cyanoselenoacetamide, which serves as a reagent for heterocyclizations to produce thiazoles and various tetrahydroisoquinoline derivatives, illustrates the versatility of these compounds in synthesizing heterocyclic structures (Dyachenko & Vovk, 2013).

Antimicrobial and Anticancer Activities

Research has also focused on evaluating the antimicrobial and anticancer potentials of derivatives. A study synthesized fluoroquinolone-based 4-thiazolidinones and tested them for antifungal and antibacterial activities, indicating the scope of these compounds in medicinal chemistry (Patel & Patel, 2010). Another investigation produced derivatives to examine their anticancer effects against the breast cancer MCF-7 cell line, finding significant activity in certain compounds compared to a reference drug (Gaber et al., 2021).

Zukünftige Richtungen

The future research directions for this compound would likely depend on its observed biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could be in the fields of medicinal chemistry or material science .

Eigenschaften

IUPAC Name |

2-(cyanomethylsulfanyl)-N,N-diethyl-4-oxo-3-pentylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S/c1-4-7-8-12-24-19(26)16-10-9-15(18(25)23(5-2)6-3)14-17(16)22-20(24)27-13-11-21/h9-10,14H,4-8,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOHGNQIJPYREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(CC)CC)N=C1SCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid](/img/structure/B2947289.png)

![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone](/img/structure/B2947290.png)

![([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile](/img/structure/B2947296.png)

![1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione](/img/no-structure.png)

![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2947300.png)

![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)